NN-DIETHYL-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE
Overview
Description
NN-DIETHYL-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes, which play a crucial role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NN-DIETHYL-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of N,N-diethylbenzenesulfonamide with a suitable pyrrolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
NN-DIETHYL-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
NN-DIETHYL-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as glaucoma, epilepsy, and certain cancers.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of NN-DIETHYL-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE involves the inhibition of carbonic anhydrase enzymes. These enzymes are responsible for the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting these enzymes, the compound can modulate pH levels and reduce the proliferation of cancer cells. The molecular targets include the active site of the enzyme, where the compound binds and prevents the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- N-butylbenzenesulfonamide
- N-methylbenzenesulfonamide
- N-ethylbenzenesulfonamide
Uniqueness
NN-DIETHYL-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE is unique due to its specific structural features, which confer distinct biological activities. The presence of the pyrrolidinone ring enhances its binding affinity to carbonic anhydrase enzymes, making it a more potent inhibitor compared to other benzenesulfonamide derivatives .
Properties
IUPAC Name |
N,N-diethyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-16(4-2)20(18,19)13-7-5-11(6-8-13)12-9-14(17)15-10-12/h5-8,12H,3-4,9-10H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQFAYNSLYYODE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2CC(=O)NC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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